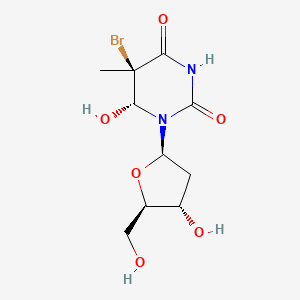

5-Bromo-6-hydroxy-5,6-dihydrothymidine

描述

属性

CAS 编号 |

43179-29-9 |

|---|---|

分子式 |

C10H15BrN2O6 |

分子量 |

339.14 g/mol |

IUPAC 名称 |

(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H15BrN2O6/c1-10(11)7(16)12-9(18)13(8(10)17)6-2-4(15)5(3-14)19-6/h4-6,8,14-15,17H,2-3H2,1H3,(H,12,16,18)/t4-,5+,6+,8+,10-/m0/s1 |

InChI 键 |

QXTLVJPXEUPBNF-FZCTVIHWSA-N |

手性 SMILES |

C[C@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)Br |

规范 SMILES |

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the bromine and hydroxyl groups. Common synthetic routes may involve:

Formation of the Diazinane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

Hydroxylation: The hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

Batch Processing: Utilizing batch reactors to control reaction conditions and ensure high yield and purity.

Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the bromine atom or convert hydroxyl groups to hydrogen atoms.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium azide or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

科学研究应用

(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Altering Cell Membrane Properties: Affecting cell signaling and transport processes.

相似化合物的比较

Thymidine Glycols (5,6-Dihydroxy-5,6-dihydrothymidine)

Structural Relationship : Formed via hydrolysis of 5-bromo-6-hydroxy-5,6-dihydrothymidine .

Key Differences :

Thymidine glycols exhibit differential alkali lability depending on stereochemistry, impacting their repair kinetics in DNA . Their electronic properties (e.g., dipole moments) also differ significantly between cis isomers, influencing DNA structural perturbations .

6-Alkoxy/Acyloxy-5-bromo-5,6-dihydrothymidine Derivatives

Structural Modifications : Alkoxy (methoxy, ethoxy) or acyloxy (acetoxy, benzoyloxy) groups at C6 .

Key Differences :

5-Methyl-5,6-dihydrothymidine

Structural Relationship : 5,6-dihydrothymidine with a methyl group at C5 .

Key Differences :

The methyl derivative’s slow proton exchange rate enables its use in chemical exchange saturation transfer MRI, highlighting how structural tweaks enable novel applications .

5-Bromo-6-hydroxy-5,6-dihydro-2'-deoxycytidine

Structural Relationship : Cytidine analog with bromohydrin modification .

Key Differences :

The cytidine analog’s conversion to imidazoline derivatives under alkaline conditions underscores base-specific reactivity differences .

常见问题

Q. What are the standard methods for synthesizing and separating diastereomers of 5-Bromo-6-hydroxy-5,6-dihydrothymidine?

The synthesis involves bromination of thymidine followed by reflux in aqueous solution to yield diastereomeric pairs. The trans-5-bromo-6-hydroxy-5,6-dihydrothymidine diastereomers are separated using High-Performance Liquid Chromatography (HPLC) with water-methanol (9:1 v/v) as the eluent . Post-synthesis, the bromohydrins are converted to thymidine glycols via an SN2-like ionic mechanism, where bromide departure and hydroxyl attack occur concertedly, favoring retention of configuration at C(6) .

Q. How does the stereochemistry of this compound influence its stability in experimental conditions?

Q. How can researchers resolve contradictions in stereochemical outcomes when synthesizing this compound under varying radiation or aqueous conditions?

In γ-radiolysis of KBr solutions, Br₂⁻ radicals react stereospecifically with thymidine, yielding a 2:1 ratio of (5R,6R) to (5S,6S) bromohydrins. However, under high salt concentrations, bromohydrins degrade, complicating isolation. Researchers must optimize HPLC conditions (e.g., avoiding solvent evaporation) and validate stereochemical outcomes via equilibrium studies (cis/trans ratios) and computational modeling . Conflicting data may arise from competing ionic vs. radical pathways, necessitating mechanistic validation through isotopic labeling or kinetic analysis .

Q. What computational approaches are used to study the thermal decomposition and stability of thymidine derivatives like this compound?

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations and cluster-continuum models are employed to elucidate decomposition pathways. For example, acid-catalyzed hydrolysis of formamide derivatives involves concerted or stepwise mechanisms depending on protonation states . For 5-hydroxy-6-hydroperoxy-5,6-dihydrothymidine, thermal decomposition in water proceeds via water-assisted proton transfer, with activation energies validated through Arrhenius plots .

Q. How do radiation dose and experimental conditions influence the degradation products of this compound?

At 20 Mrads in frozen-state irradiation, direct radiation effects dominate, producing degradation products like 5-bromo-5,6-dihydrothymine and 5,6-dihydroxy-5,6-dihydrothymidine. Aqueous KBr solutions favor bromohydrin formation via Br₂⁻ radicals, but product stability depends on salt concentration and pH. Researchers must balance dose intensity with analytical sensitivity (e.g., HPLC detection limits) to avoid artifact generation .

Q. What are the implications of differential alkali lability between diastereomers in DNA repair and oxidative damage studies?

The 5S diastereomers’ higher alkali lability suggests preferential repair or excision in DNA, potentially skewing mutagenesis data. In oxidized DNA models, this lability correlates with strand break frequency, requiring correction factors in quantitative assays. Researchers should standardize diastereomer ratios (e.g., 80% cis vs. 20% trans) when simulating oxidative damage .

Methodological Considerations

Q. How can researchers optimize HPLC protocols for separating thymidine bromohydrin and glycol diastereomers?

Use a Whatman ODS-3 column with isocratic elution (water-methanol, 9:1 v/v) and monitor UV absorption at 254 nm. For bromohydrins, minimize salt concentrations to prevent degradation, and for glycols, adjust pH to stabilize cis/trans equilibria . Pre-column derivatization (e.g., acetylation) may enhance resolution for trace analytes .

Q. What experimental controls are critical when studying radiation-induced degradation of this compound?

Include radical scavengers (e.g., ethanol) to distinguish direct vs. indirect radiation effects. Use frozen-state controls to suppress diffusional reactions, and validate product identities via NMR or tandem MS . For aqueous studies, monitor Br₂⁻ concentrations using iodometric titration to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。